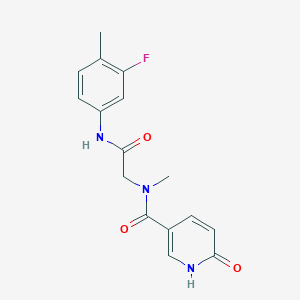

N-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

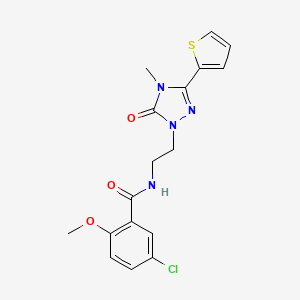

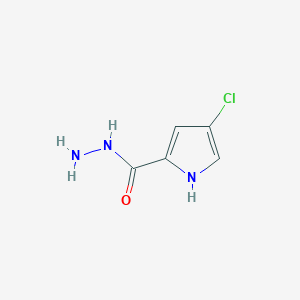

Compounds with similar structures often have important roles in pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are unique heterocyclic compounds present in an array of pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves multidirectional reactions that lead to the synthesis of a variety of heterocycles . The biological importance of these compounds has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis

The molecular structure of similar compounds often involves nitrogen-containing heterocycles, which have a significant effect on the process of discovering new structures for pharmaceutical applications . These compounds are extensively observed in nature and metabolic systems which are vital for living creatures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve hydrogen-bonding and dipole interactions with the biological receptors . The various products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their molecular structure. For example, 3-Fluoro-4-methylphenyl isocyanate, a similar compound, has a molecular weight of 151.14 .Applications De Recherche Scientifique

1. Medicinal Chemistry Applications

Compounds structurally related to the queried chemical have been explored for their therapeutic potentials, such as in the development of selective inhibitors for kinase superfamily proteins, which play crucial roles in cancer progression. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating tumor stasis in preclinical models and advancing into clinical trials (Schroeder et al., 2009).

2. Materials Science Applications

Research in materials science has benefited from compounds with similar chemical frameworks, particularly in the development of high-performance polymers. For instance, novel polyamides containing bis(diphenylamino)-fluorene units as electroactive fluorophores have been synthesized, exhibiting excellent solubility, thermal stability, and electrochromic properties, which are essential for advanced electronic and optoelectronic applications (Sun et al., 2016).

3. Chemical Biology Applications

In chemical biology, similar compounds have been synthesized and studied for their interactions with biological macromolecules, contributing to the understanding of disease mechanisms and the development of new therapeutic strategies. For example, the synthesis and characterization of novel diphenylfluorene-based aromatic polyamides have been conducted, showing promise for biomedical applications due to their inherent viscosities, solubility in organic solvents, and thermal properties (Hsiao et al., 1999).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-methyl-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3/c1-10-3-5-12(7-13(10)17)19-15(22)9-20(2)16(23)11-4-6-14(21)18-8-11/h3-8H,9H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGCOOHRPKJGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN(C)C(=O)C2=CNC(=O)C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2881831.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2881832.png)

![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)

methanone](/img/structure/B2881834.png)

![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)

![Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2881846.png)

![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)